molecular formula C14H19N3O B2726493 Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone CAS No. 83728-54-5

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone

Cat. No.: B2726493
CAS No.: 83728-54-5
M. Wt: 245.326
InChI Key: XUUDJPQFHOUJKC-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is a complex organic compound featuring a pyrrolidine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common method involves the reaction of pyrrolidine with 2-chloropyridine under basic conditions to form the pyrrolidinylpyridine intermediate. This intermediate is then further reacted with pyrrolidine and a suitable carbonyl source to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is unique due to its dual pyrrolidine-pyridine structure, which provides a versatile scaffold for drug development. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(17-9-3-4-10-17)13-11-12(5-6-15-13)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUDJPQFHOUJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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